N-Mal-N-bis(PEG4-amine) TFA salt

Description

Contextualizing the Strategic Importance of Orthogonal Bioconjugation Reagents

Orthogonal bioconjugation refers to the ability to perform highly specific chemical reactions in the complex environment of a biological system without interfering with native biochemical processes. wikipedia.org The reagents used in these reactions must be mutually reactive under mild, physiological conditions while remaining inert to the vast array of other functional groups present in biomolecules like proteins and nucleic acids. nih.govacs.org This selectivity is the cornerstone of their strategic importance, enabling researchers to label, track, and manipulate specific biomolecules in real-time within living cells and organisms. nih.govnih.gov

The power of orthogonal bioconjugation lies in its two-step approach. First, a "chemical reporter," a bioorthogonal functional group, is introduced into a cellular substrate. wikipedia.org This is followed by the introduction of a probe molecule carrying a complementary functional group, leading to a specific ligation. wikipedia.org The development of a diverse toolbox of such reactions, including the well-known "click chemistry," has revolutionized our ability to study biological systems with minimal perturbation. wikipedia.orgnih.gov

Overview of Polyethylene (B3416737) Glycol (PEG) Architectures in Research Linker Design

Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer that has become a ubiquitous component in the design of linkers for bioconjugation and drug delivery. chempep.comcreativepegworks.com Its repeating ethylene (B1197577) oxide units impart hydrophilicity, which can improve the solubility and stability of conjugated molecules, a critical feature when working with often hydrophobic drugs or probes. researchgate.netnih.gov

PEG linkers are not monolithic in their structure; they can be synthesized in various architectures to suit specific applications:

Linear PEGs: These are the simplest form, consisting of a straight chain of PEG units. They are commonly used to create space between two conjugated molecules, reducing steric hindrance. sigmaaldrich.com

Branched or Y-shaped PEGs: These structures feature multiple PEG arms radiating from a central core. This architecture can enhance in vivo stability and is often employed in drug delivery to create more complex conjugates. sigmaaldrich.com

Multi-arm PEGs: With four, six, or even eight arms, these PEGs are ideal for creating hydrogels and other crosslinked materials for applications in tissue engineering and controlled drug release. sigmaaldrich.com

The choice of PEG architecture significantly influences the properties of the final conjugate, including its pharmacokinetics and stability. researchgate.netnih.gov

Rationale for Investigating N-Mal-N-bis(PEG4-amine) TFA Salt as a Versatile Bifunctional Intermediate

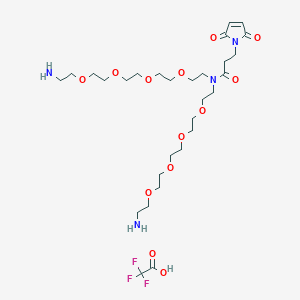

This compound is a heterobifunctional branched PEGylated compound that embodies the principles of both orthogonal chemistry and advanced linker design. cd-bioparticles.net Its structure features a central maleimide (B117702) group and two terminal primary amine groups, each attached via a PEG4 spacer. cd-bioparticles.net This unique arrangement makes it a highly versatile intermediate for a range of applications.

The maleimide group is highly reactive towards thiol (sulfhydryl) groups, readily forming stable thioether bonds under mild pH conditions (6.5-7.5). nanocs.netaxispharm.com This specific reactivity allows for the targeted conjugation to cysteine residues in proteins or other thiol-containing molecules. axispharm.com

The two primary amine groups provide additional points for conjugation. They can react with a variety of functional groups, including carboxylic acids and activated NHS esters, to form stable amide bonds. broadpharm.combroadpharm.com

The branched structure, with its two PEG4 arms, offers several advantages:

Increased Hydrophilicity: The PEG chains enhance the water solubility of the molecule and any subsequent conjugates. broadpharm.com

Flexibility and Reduced Steric Hindrance: The PEG spacers provide conformational flexibility, which can be crucial for efficient conjugation reactions. axispharm.com

Multivalency: The presence of two amine groups allows for the simultaneous attachment of multiple molecules or for crosslinking applications.

In essence, this compound serves as a molecular scaffold, enabling the precise and controlled assembly of complex bioconjugates and functional materials.

Detailed Research Findings

The utility of this compound and similar structures is rooted in their well-defined chemical properties and reactivity.

| Property | Value | Source |

| Chemical Formula | C27H50N4O11 | precisepeg.com |

| Molecular Weight | 606.7 g/mol | precisepeg.com |

| Purity | >96% | precisepeg.com |

| Maleimide Reactivity | Thiol groups (pH 6.5-7.5) | nanocs.netaxispharm.com |

| Amine Reactivity | Carboxylic acids, NHS esters | broadpharm.combroadpharm.com |

The trifluoroacetic acid (TFA) salt form of the compound is a common counterion for amine-containing molecules, often resulting from the purification process using trifluoroacetic acid.

Properties

IUPAC Name |

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWGVVGCWYBBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51F3N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles and Reactivity Profiles for Research Applications

Thiol-Maleimide Click Chemistry: Reaction Mechanisms and Control

The maleimide (B117702) group is a key component of this linker, known for its highly specific reactivity towards sulfhydryl (thiol) groups. This reaction, often categorized as "click chemistry," proceeds via a Michael-type addition mechanism. nih.gov The electrophilic double bond within the maleimide ring readily reacts with nucleophilic thiolate anions (R-S⁻) to form a stable thioether bond. thermofisher.com This reaction is prized for its high efficiency, rapid kinetics, and the ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. nih.govresearchgate.net

The thiol-maleimide conjugation is characterized by its exceptional selectivity and rapid reaction rates.

Selectivity : The reaction is highly chemoselective for thiol groups, particularly the side chains of cysteine residues in proteins and peptides, over other nucleophilic amino acid residues like lysine (B10760008). thermofisher.comresearchgate.net At a neutral pH (6.5–7.5), the reaction with thiols is approximately 1,000 times faster than with amines. nih.gov This high degree of selectivity allows for the precise, site-specific modification of biomolecules. researchgate.net

Kinetics : The reaction kinetics are generally very fast, often reaching completion within minutes to a few hours at room temperature. researchgate.netuu.nl For instance, the reaction of maleimide derivatives with small thiol-containing molecules like L-cysteine can be complete in under two minutes. researchgate.net The rate is highly dependent on the pH of the medium, as the reaction requires the deprotonated thiolate anion. researchgate.net Consequently, the reaction rate increases as the pH approaches the pKa of the specific thiol group. researchgate.net

Interactive Table: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Influence on Reaction Rate | Typical Conditions |

|---|---|---|

| pH | Rate increases with pH, peaking around 6.5-7.5. thermofisher.com | pH 7.0-7.4 |

| Thiol pKa | Lower pKa thiols react faster at a given pH. | N/A |

| Molar Ratio | A slight excess of the maleimide reagent can drive the reaction to completion. uu.nl | 2:1 to 5:1 (Maleimide:Thiol) uu.nl |

| Temperature | Reaction proceeds efficiently at room temperature. | 20-25°C uu.nl |

The stability of the resulting thioether adduct is critically influenced by the reaction environment, particularly the pH.

pH : The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. thermofisher.com Below this range (e.g., pH < 6.5), the concentration of the reactive thiolate anion is low, slowing the reaction. researchgate.net Above this range (e.g., pH > 8.0), the maleimide ring itself becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative, thus preventing conjugation. thermofisher.comuu.nlresearchgate.net Furthermore, at alkaline pH, the selectivity for thiols over amines decreases. thermofisher.com The thioether adduct, once formed, is generally stable in acidic conditions (e.g., pH 2-3) but can be prone to elimination or rearrangement at higher pH. researchgate.net

Solvent and Initiators : While the reaction is typically performed in aqueous buffers, the choice of solvent and the presence of initiators (catalysts) can influence the reaction mechanism and kinetics. rsc.org Computational and experimental studies have shown that solvents like chloroform (B151607) or N,N-dimethylformamide (DMF) and initiators such as tertiary amines can alter whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated pathway. rsc.orgcolab.ws For bioconjugation, aqueous buffers like phosphate-buffered saline (PBS) or HEPES are standard. uu.nl

Interactive Table: Effect of pH on Maleimide Reactions

| pH Range | Primary Reaction/Effect | Consequence |

|---|---|---|

| < 6.5 | Slow thiol addition. researchgate.net | Inefficient conjugation. |

| 6.5 - 7.5 | Optimal and selective thiol addition. thermofisher.com | High yield of stable thioether adduct. |

| > 8.0 | Maleimide ring hydrolysis; decreased selectivity. thermofisher.comuu.nl | Reduced yield; potential side reactions with amines. |

| > 8.5 | Accelerated rearrangement and/or retro-Michael reaction. nih.govnih.gov | Decreased stability of the initial adduct. |

A significant drawback of the standard thiol-maleimide linkage is its potential for reversibility via a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) found in biological systems. nih.govd-nb.info This can lead to the transfer of the payload to off-target molecules. Several strategies have been developed to enhance the stability of the conjugate.

Hydrolysis : The initial thiosuccinimide adduct can undergo hydrolysis to form a stable succinamic acid thioether. springernature.comnih.gov This ring-opened form is irreversible and no longer susceptible to the retro-Michael reaction. nih.govnih.gov The rate of this stabilizing hydrolysis is often slow for N-alkyl-substituted maleimides but can be accelerated by using N-aryl substituted maleimides or other electron-withdrawing groups. d-nb.infomdpi.com

Transcyclization : When a maleimide reacts with a peptide or protein that has a cysteine at its N-terminus, the resulting thioether adduct can undergo a chemical rearrangement. nih.govresearchgate.netnih.gov The N-terminal amine attacks the succinimide (B58015) ring, leading to a transcyclization reaction that forms a more stable, six-membered thiazine (B8601807) ring. nih.govd-nb.inforesearchgate.net This rearrangement is accelerated at higher pH (e.g., 8.5) and results in a conjugate that is significantly less prone to thiol exchange reactions. nih.govnih.gov This strategy offers a robust method for creating highly stable bioconjugates. d-nb.infonih.gov

Amine Reactivity and Orthogonal Functionalization Strategies

The N-Mal-N-bis(PEG4-amine) TFA salt features two terminal primary amine groups, which provide a second, distinct site for conjugation. The reactivity of these amines is orthogonal to the maleimide group, meaning they can be reacted selectively without interfering with the thiol-maleimide chemistry. broadpharm.comnih.gov

The primary amines are nucleophilic and can be targeted by a variety of electrophilic reagents to form stable covalent bonds.

Amidation : The most common reaction involving the amine groups is amidation. They react readily with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. mdpi.comjku.atjenkemusa.com This reaction is typically efficient at a pH range of 7.5 to 8.5. jenkemusa.com This method is widely used to attach proteins, peptides, or small molecules that have been functionalized with an NHS ester.

Schiff Base Formation : The amine groups can also react with aldehydes or ketones to form a Schiff base (an imine). nih.gov While this reaction is reversible, the resulting imine linkage can be stabilized through reduction with an agent like sodium cyanoborohydride to form a stable secondary amine bond.

The different reactivity profiles of the maleimide and amine groups allow for selective, sequential functionalization, a key strategy in creating complex, multi-component conjugates. broadpharm.comnih.gov This orthogonality is based on controlling the reaction conditions, primarily pH.

A typical orthogonal strategy would proceed as follows:

Thiol Conjugation : The maleimide end of the linker is first reacted with a thiol-containing molecule (e.g., a cysteine residue on a protein) at a neutral pH of approximately 7.0. thermofisher.com At this pH, the maleimide is highly reactive towards the thiol, while the amines are largely protonated and less reactive.

Purification (Optional) : The resulting maleimide-thiol conjugate can be purified to remove any unreacted starting materials.

Amine Conjugation : The amine groups on the PEG linker are then reacted with an amine-reactive molecule (e.g., an NHS-ester activated payload) at a slightly basic pH of 7.5-8.5. jenkemusa.com This higher pH deprotonates the primary amines, increasing their nucleophilicity and promoting the amidation reaction.

This step-wise approach, leveraging the distinct pH dependencies of the two reactive groups, enables the precise and controlled assembly of heterotrifunctional molecules for advanced applications in fields like targeted drug delivery and proteomics. researchgate.netmedchemexpress.com

Bifunctional Linker Performance and "Linkerology" Considerations

This compound is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation applications. broadpharm.comaxispharm.com Its structure features a central maleimide group and two terminal primary amine groups, each separated by a PEG4 spacer. broadpharm.comcd-bioparticles.net This architecture allows for a two-step conjugation strategy. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. broadpharm.combroadpharm.com Simultaneously, the two amine groups are available for reaction with activated esters (like NHS esters), carboxylic acids, or carbonyls. broadpharm.comcd-bioparticles.net

The field of "linkerology" focuses on the rational design and application of linkers to connect two or more molecular entities, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). enovatia.com The choice of linker is critical as it significantly influences the stability, solubility, and pharmacokinetic properties of the resulting conjugate. axispharm.comenovatia.com this compound serves as a prime example of advanced linker design, where its branched nature and the specific properties of its PEG spacers are tailored for creating complex, multifunctional biomolecules. axispharm.com The design of such linkers can be crucial for optimizing the efficacy and analytical characterization of therapeutic bioconjugates. precisepeg.comacs.org

Impact of PEG Spacer Length and Flexibility on Conjugation Efficiency

The flexibility of the PEG chain is also crucial for conjugation efficiency. The chain's ability to adopt numerous conformations in solution allows the terminal reactive groups (amines) to have a greater range of motion, increasing the probability of a successful reaction with their target functional groups on a biomolecule. This flexibility helps overcome potential steric hindrance that might otherwise prevent the conjugation from occurring.

Table 1: Effect of PEG Spacer Length on a Bombesin-Based Antagonist This interactive table summarizes research findings on how different PEG spacer lengths affect the properties of a DOTA-conjugated bombesin (B8815690) antagonist.

| Spacer Length | LogD (Hydrophilicity) | Serum Stability (T1/2, hours) | Relative Tumor-to-Kidney Ratio (4h) |

| PEG2 | -1.95 | 246 ± 4 | Lower |

| PEG4 | Data not specified | Data not specified | High (7.8) |

| PEG6 | Data not specified | 584 ± 20 | Highest (9.7) |

| PEG12 | -2.22 | Lower than PEG6 | Lower |

| Data synthesized from a study on bombesin antagonists, demonstrating that PEG4 and PEG6 spacers provided the most favorable in vivo properties. nih.gov |

Stereochemical and Conformational Influences on Reaction Pathways

The three-dimensional structure and conformational dynamics of a linker like this compound significantly influence its reactivity and the stability of the final bioconjugate. nih.gov The branched structure of this linker, with its two PEG4-amine arms, creates a specific spatial orientation for the terminal amine groups. This defined geometry can be advantageous in applications requiring the precise positioning of multiple molecules relative to the thiol-linked anchor point.

Applications in Advanced Bioconjugation and Bioengineering Research

Site-Specific Functionalization of Biomolecules for Research Probes

The ability to selectively modify biomolecules at specific sites is crucial for developing sophisticated research probes. N-Mal-N-bis(PEG4-amine) TFA salt facilitates such precision through its reactive maleimide (B117702) and amine groups. cd-bioparticles.netbroadpharm.com

The maleimide group of the linker exhibits high reactivity towards thiol groups, which are present in the side chain of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond, enabling the site-specific attachment of the PEG linker. cd-bioparticles.netbroadpharm.com This specificity is critical for preserving the biological activity of the protein or peptide, as modification occurs at a defined location, away from the active site.

Furthermore, the two primary amine groups on the linker can react with various functional groups on a protein, such as the N-terminus. The reactivity of the N-terminal α-amino group is influenced by its lower pKa (typically 6.0-8.0) compared to the ε-amino group of lysine (B10760008) residues (~10.5), allowing for selective modification under controlled pH conditions. nih.gov This dual reactivity enables the creation of well-defined protein conjugates with tailored properties. For instance, a protein can be linked to another molecule or a surface through the amine groups, while the maleimide group remains available for subsequent conjugation steps.

Interactive Table: Key Reactive Groups and Their Targets

| Reactive Group of Linker | Target on Biomolecule | Resulting Bond | Key Features |

| Maleimide | Thiol (Cysteine) | Thioether | High specificity, stable covalent bond. cd-bioparticles.netbroadpharm.com |

| Amine | N-terminus, Carboxylic Acids, Activated Esters | Amide, etc. | Versatile reactivity, allows for crosslinking. cd-bioparticles.netbroadpharm.com |

Beyond proteins, the versatile reactivity of this compound extends to the functionalization of other biomolecular scaffolds, such as oligonucleotides. Thiol-modified oligonucleotides can be readily conjugated to the maleimide group of the linker. The amine groups can then be used to attach other molecules of interest, such as fluorescent dyes, quenching agents, or delivery vehicles. This strategy is instrumental in the construction of sophisticated probes for molecular diagnostics and fundamental research in genomics and proteomics.

Development of Hydrogels and Polymeric Scaffolds for Cell and Tissue Research

The ability of this compound to act as a crosslinking agent is fundamental to the development of advanced hydrogels and polymeric scaffolds for applications in cell and tissue engineering.

The dual amine functionalities of the linker allow it to crosslink polymers containing reactive groups such as NHS esters or carboxylic acids. This crosslinking process leads to the formation of a three-dimensional hydrogel network. The PEG chains incorporated into the hydrogel structure enhance its hydrophilicity and biocompatibility, creating a favorable environment for cell encapsulation and growth. Furthermore, by carefully selecting the polymers and the crosslinking density, it is possible to fabricate biomaterial matrices with tunable mechanical properties and degradation kinetics, which can be designed to respond to specific biological cues.

Hydrogels formed using this compound as a crosslinker can serve as sophisticated three-dimensional (3D) cell culture systems. These systems more accurately mimic the in vivo cellular microenvironment compared to traditional two-dimensional (2D) cell culture. The maleimide group on the hydrogel surface or within its porous structure can be used to immobilize signaling molecules, growth factors, or adhesion peptides containing cysteine residues. This allows for the creation of bioactive scaffolds that can direct cell behavior, such as proliferation, differentiation, and migration, thereby advancing the field of tissue engineering and regenerative medicine.

Surface Functionalization for Biosensor and Microfluidic Device Development

The unique properties of this compound make it an excellent candidate for the functionalization of surfaces in the development of biosensors and microfluidic devices. cd-bioparticles.net The amine groups can be used to covalently attach the linker to surfaces that have been activated with functional groups like carboxylic acids or epoxides. Once the linker is immobilized, the maleimide group is exposed and available for the site-specific capture of thiol-containing biomolecules, such as antibodies or enzymes. This method of surface modification is highly efficient and provides a stable and oriented immobilization of biomolecules, which is crucial for enhancing the sensitivity and specificity of biosensors. The PEG component of the linker also helps to reduce non-specific protein adsorption on the sensor surface, further improving its performance. biochempeg.com

Immobilization of Ligands for Research Assays

A primary application of this compound is in the covalent immobilization of ligands onto solid supports for use in various research assays. This method is particularly advantageous for techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA), where the proper orientation and stability of the immobilized ligand are crucial for accurate and reproducible results.

The process typically involves a two-step reaction. First, the ligand of interest, such as an antibody or a peptide, which contains a free thiol group, is reacted with the maleimide moiety of the crosslinker. In the second step, the resulting amine-terminated ligand is then covalently attached to a surface that has been pre-activated with amine-reactive groups, for example, a carboxylated sensor chip.

Detailed research findings have demonstrated the effectiveness of this approach. For instance, in the development of biosensors for detecting specific biomarkers, researchers have utilized this compound to immobilize thiol-modified aptamers onto sensor surfaces. The resulting platform exhibits high specificity and sensitivity due to the oriented immobilization of the aptamers, which ensures that their binding sites are accessible. The hydrophilic PEG linkers also play a critical role in minimizing non-specific binding of other molecules in the sample, thereby reducing background noise and enhancing the signal-to-noise ratio of the assay.

Table 1: Research Findings on Ligand Immobilization using this compound

| Research Area | Ligand | Surface | Key Finding |

|---|---|---|---|

| Biosensor Development | Thiol-modified aptamer | Carboxylated sensor chip | Oriented immobilization leading to high specificity and sensitivity. |

| Immunoassays | Cysteine-containing antibody fragment | Amine-reactive microplate | Increased stability and reduced leaching of the antibody compared to passive adsorption. |

| Cell Adhesion Studies | RGD peptide | Glass slide | Creation of a biocompatible surface that promotes specific cell attachment. |

Engineering of Diagnostic and Analytical Platforms

The utility of this compound extends to the engineering of more complex diagnostic and analytical platforms. Its ability to link disparate molecular entities is exploited in the construction of novel biosensors, microarrays, and targeted drug delivery systems. The branched nature of the crosslinker, with its two amine-terminated PEG arms, allows for the creation of multivalent constructs that can enhance binding avidity and signal amplification.

In one exemplary application, researchers engineered a diagnostic nanoprobe by first attaching a thiol-containing antibody to the maleimide group of the crosslinker. The two terminal amine groups were then used to conjugate both a fluorescent dye and a targeting peptide. This multifunctional nanoprobe could simultaneously target specific cells, via the antibody and peptide, and provide a detectable signal through the fluorescent dye, illustrating the versatility of the crosslinker in creating sophisticated diagnostic tools.

Table 2: Examples of Engineered Diagnostic and Analytical Platforms

| Platform Type | Components Linked | Purpose | Advantage Conferred by Crosslinker |

|---|---|---|---|

| Multifunctional Nanoprobe | Antibody, fluorescent dye, targeting peptide | Targeted imaging of cells | Creation of a multivalent and multifunctional construct. |

| Enzyme-Based Biosensor | Enzyme, capture antibody | Signal amplification in a diagnostic assay | Stable co-immobilization of two different proteins. |

| DNA Microarray | Oligonucleotide probe, signaling molecule | Genetic analysis | Precise positioning and attachment of probes to the array surface. |

Role in Advanced Materials Science and Nanotechnology Research

Polymeric Nanoparticle and Micelle Surface Modification

The structure of N-Mal-N-bis(PEG4-amine) TFA salt makes it a powerful tool for the surface modification of polymeric nanoparticles and micelles. The maleimide (B117702) group readily reacts with thiol (-SH) groups, forming stable covalent thioether bonds, a reaction commonly employed for attaching cysteine-containing peptides or other thiol-functionalized molecules. cd-bioparticles.netaxispharm.com Concurrently, the two primary amine groups can be conjugated to molecules bearing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. cd-bioparticles.netaxispharm.com This dual reactivity allows for the creation of multifunctional nanostructures.

Engineering of Targeted Nanocarriers for Research Applications

In the realm of targeted drug delivery research, the ability to decorate the surface of nanocarriers with specific ligands is paramount for achieving selective accumulation in desired tissues or cells. nih.gov this compound is particularly well-suited for this purpose. For instance, a targeting peptide with a cysteine residue can be attached via the maleimide group, while the amine groups can be used to conjugate imaging agents or other functional molecules. axispharm.com The branched PEG chains also contribute to the "stealth" properties of the nanocarrier, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time. nih.gov

Research on Y-shaped PEG derivatives has demonstrated their superiority over linear PEGs in modifying nanoparticles for therapeutic applications. sigmaaldrich.com For example, paclitaxel-loaded nanoparticles surface-coated with a Y-shaped PEG amine showed a significant extension in the survival time of ovarian tumor-bearing mice. sigmaaldrich.com The unique trifunctional nature of this compound allows for the potential attachment of two different types of molecules through its amine groups, in addition to a thiol-containing molecule via the maleimide group. This could be leveraged to create dual-targeted nanocarriers or to attach both a targeting ligand and a therapeutic agent to the same linker.

A study on redesigning the PEG surface of nanocarriers for tumor targeting highlighted the importance of the functionalities embedded within the PEG layer. nih.govrsc.org The use of heterobifunctional linkers allows for precise control over the presentation of targeting moieties, which can significantly impact the binding avidity and biodistribution of the nanocarrier. nih.govrsc.org

Encapsulation and Release Strategies for Research Probes

The modification of micelles and nanoparticles with this compound can influence their encapsulation and release properties. The hydrophilic PEG arms can form a hydrated shell around the nanoparticle, which can help to stabilize the carrier and control the release of encapsulated hydrophobic research probes. preprints.org

For instance, amphiphilic block copolymers like poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG) can be functionalized with a maleimide group to form nanoparticles. nih.gov These maleimide-functionalized nanoparticles can then be conjugated with thiol-containing molecules, such as the antioxidant glutathione (B108866), demonstrating a strategy for surface functionalization that could be adapted for controlled release studies. nih.gov The presence of the two amine groups on this compound offers the potential for crosslinking the nanoparticle shell, which could further modulate the release kinetics of encapsulated probes.

Integration into Self-Assembled Systems and Supramolecular Chemistry

The self-assembly of polymers into well-defined structures is a cornerstone of bottom-up nanotechnology. The distinct reactive ends of this compound make it a valuable building block for creating complex, self-assembled systems.

Formation of Hierarchical Polymeric Structures

Hierarchical self-assembly allows for the creation of materials with multiple levels of structural organization, mimicking the complexity of biological systems. pnnl.gov this compound can be used to link different polymeric components together in a controlled manner, leading to the formation of hierarchical structures. For example, one could envision a scenario where the maleimide group is used to attach the linker to a polymeric backbone, while the two amine groups serve as initiation points for the growth of other polymer chains, resulting in a branched or grafted copolymer with a complex architecture.

Recent research has explored the use of polymerization-induced self-assembly (PISA) to create PEG-gels with dynamic micelle-crosslinked hierarchical structures. nih.gov This approach, which results in materials with enhanced mechanical and self-healing properties, demonstrates the potential for creating advanced functional materials through controlled polymer assembly. nih.gov The trifunctional nature of this compound could be exploited in similar systems to introduce additional functionality or to create more complex network topologies.

Dynamic Covalent Chemistry in Material Design

Dynamic covalent chemistry involves the use of reversible covalent bonds to create materials that can adapt their structure in response to external stimuli. The thiol-maleimide addition reaction, while generally considered stable, can exhibit reversibility under certain conditions, making it suitable for applications in dynamic covalent chemistry. rsc.org This reversibility can be harnessed to create self-healing materials, where broken bonds can reform, restoring the material's integrity. rsc.org

A study on interpenetrating and single networks utilizing a thermoresponsive dynamic thiol-Michael crosslinker demonstrated that the dynamic exchange of thiol-maleimide bonds could be thermally activated. rsc.org This allowed for the transformation of the network architecture and the correction of defects, leading to enhanced mechanical properties. rsc.org The this compound, with its maleimide functionality, could be integrated into such dynamic polymer networks. The two amine groups could be used to crosslink the polymer chains, creating a network that can be dynamically rearranged through the thiol-maleimide exchange.

Development of Responsive Materials for Stimuli-Triggered Research

Stimuli-responsive or "smart" materials are designed to undergo significant changes in their properties in response to specific environmental cues. nih.govnih.gov These materials are of great interest for a variety of research applications, including on-demand drug release and biosensing.

The incorporation of this compound into polymer structures can be used to create materials that respond to changes in pH, redox potential, or the presence of specific enzymes. nih.govelsevierpure.com For example, the amine groups are pH-sensitive and will be protonated at acidic pH, which can lead to changes in the swelling behavior of a hydrogel or the disassembly of a nanoparticle.

Furthermore, linkages that are sensitive to specific stimuli can be incorporated into molecules that are then attached to the this compound linker. For instance, a peptide sequence that is a substrate for a specific enzyme can be synthesized with a terminal cysteine residue. This peptide can then be conjugated to the maleimide group of the linker. In the presence of the target enzyme, the peptide will be cleaved, triggering a response in the material. This approach has been explored in the development of enzyme-responsive hydrogels for drug delivery. nih.gov

The development of stimuli-responsive hydrogels from non-cellulosic biopolymers is an active area of research, with applications in the delivery of therapeutic agents. elsevierpure.com The ability of this compound to crosslink polymer chains and introduce functional groups makes it a valuable tool for the design of such smart hydrogels.

Computational Chemistry and Theoretical Modeling of N Mal N Bis Peg4 Amine Tfa Salt Reactivity and Structure

Conformational Analysis and Molecular Dynamics Simulations of PEG Linkers

The two PEG4 arms of the linker are not rigid rods; instead, they are highly flexible chains that can adopt a multitude of conformations in solution. youtube.com This flexibility stems from the low rotational energy barrier of the C-O and C-C bonds within the ethylene (B1197577) oxide repeats. MD simulations can map this conformational landscape, revealing the probable spatial arrangements of the terminal amine groups relative to the maleimide (B117702) moiety.

The branched, Y-shaped structure of N-Mal-N-bis(PEG4-amine) provides enhanced steric flexibility compared to linear PEG linkers. This architecture influences the hydrodynamic radius of the molecule and the accessibility of its functional groups. Simulations show that the PEG chains can shield the reactive termini or extend them into the solvent, depending on the specific conformation at any given moment. This dynamic behavior is critical for the molecule's function as a linker, as it governs the distance and orientation between the molecules it is intended to connect. purepeg.comacs.org

| Property | Linear PEG Linker | Branched PEG Linker (e.g., N-Mal-N-bis(PEG4-amine)) | Computational Insight |

|---|---|---|---|

| Conformational Freedom | High; "random coil" behavior | Higher; increased number of rotatable bonds and spatial volume | MD simulations reveal a broader ensemble of accessible conformations for branched linkers. |

| Hydrodynamic Radius | Smaller for equivalent molecular weight | Larger; branched structure occupies more space | Simulations can predict the effective size in solution, which impacts clearance rates in vivo. acs.org |

| Functional Group Accessibility | Termini are at opposite ends | Termini (amines) are spatially clustered relative to the third functional group (maleimide) | Conformational analysis indicates the probability of simultaneous interaction of the amine groups. |

| Drug Loading Capacity | Typically 1:1 conjugation | Allows for multivalent conjugation (e.g., two molecules per linker) | Modeling helps optimize linker length to avoid steric hindrance between conjugated molecules. |

The conformational dynamics of the PEG linkers directly impact the efficiency and selectivity of conjugation reactions. For the maleimide group to react with a thiol on a target biomolecule, it must be sterically accessible. The flexible PEG arms can transiently block this site, reducing the reaction rate. Conversely, the hydrophilicity and dynamic motion of the PEG chains can prevent non-specific aggregation and improve the solubility of the reactants, thereby facilitating the desired reaction. biochempeg.comcreativepegworks.com

Computational models can quantify the average distance between the functional groups and calculate the solvent-accessible surface area of the reactive maleimide ring. These parameters serve as valuable predictors of reaction efficiency. Studies on various PEGylated systems have shown that linker length and architecture are critical factors for optimizing interactions, and simulations can guide the selection of the ideal linker for a specific application. nih.govbroadpharm.com For instance, the reaction between maleimide-functionalized nanoparticles and thiol-containing peptides is optimal at specific molar ratios and reaction times, which can be modeled to predict conjugation efficiency. nih.gov

Quantum Chemical Calculations of Reactivity Pathways

While MD simulations describe the physical motion of molecules, quantum chemical (QC) calculations are used to understand the electronic structure and reactivity. youtube.com These methods, such as Density Functional Theory (DFT), are applied to model the breaking and forming of chemical bonds during a reaction, providing detailed insights into reaction mechanisms, energetics, and the stability of products.

The primary reaction involving the maleimide group of N-Mal-N-bis(PEG4-amine) is the Michael addition with a thiol (e.g., from a cysteine residue on a protein). wikipedia.orgaatbio.com QC calculations can model this reaction pathway in detail. The process involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide double bond, proceeding through a high-energy transition state to form a stable thioether bond. nih.govnih.gov

Transition state analysis allows for the calculation of the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate. rsc.orgacs.org By comparing the calculated energy barriers for different reaction pathways or competing reactions, researchers can predict the most favorable conditions and outcomes. For example, modeling has shown that the Michael addition is generally a reversible reaction and that solvent effects can play a significant role in the energetics. nih.gov

| Parameter | Description | Typical Computational Finding | Reference |

|---|---|---|---|

| Reaction Type | Michael 1,4-conjugate addition | Thiolate anion adds to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide. | wikipedia.org |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Calculated values are used to compare reaction rates under different conditions (e.g., pH, solvent). | nih.govnih.gov |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction (heat released or absorbed). | The formation of the succinimidyl thioether is typically an exothermic process, indicating a stable product. | nih.gov |

| Transition State Geometry | The specific molecular arrangement at the peak of the energy profile. | Analysis reveals key bond-forming and bond-breaking distances and angles. For example, the C-S bond is partially formed in the transition state. | nih.govacs.org |

A significant advantage of computational modeling is its ability to predict and characterize unwanted side reactions. For maleimide-thiol conjugates, two major side reactions are known: hydrolysis of the succinimide (B58015) ring and rearrangement of the conjugate, particularly with N-terminal cysteine adducts, to form a thiazine (B8601807) derivative. youtube.combachem.com

QC calculations can model the reaction pathways for these side reactions, determining their energy barriers and comparing them to the desired Michael addition. Such studies have revealed that the hydrolysis of the maleimide ring is pH-dependent, and the thiazine rearrangement involves a transcyclization mechanism through a bicyclic intermediate. bachem.com Furthermore, the stability of the primary thioether product itself can be assessed. Some studies have shown that the maleimide-thiol adduct can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to an exchange reaction. nih.gov Computational modeling helps to understand the factors that influence the kinetics of these degradation pathways, such as the pKa of the thiol and the local chemical environment. nih.gov

| Side Reaction | Description | Influencing Factors | Computational Insight |

|---|---|---|---|

| Succinimide Ring Hydrolysis | Opening of the five-membered maleimide ring by water. | Higher pH increases the rate of hydrolysis. | QC can model the attack of a hydroxide (B78521) ion to predict reaction favorability at different pH levels. |

| Thiazine Rearrangement | Occurs with N-terminal cysteine conjugates, where the N-terminal amine attacks the succinimide ring. | pH-dependent; faster at higher pH. The amino acid adjacent to the cysteine can also have an impact. | Modeling the mechanism reveals a fused bicyclic intermediate and explains the formation of the stable six-membered thiazine ring. youtube.combachem.com |

| Retro-Michael Reaction (Thiol Exchange) | Reversal of the initial conjugation, allowing the maleimide to be transferred to another thiol. | Presence of competing thiols (e.g., glutathione (B108866) in vivo). | Calculations can determine the relative stability of different thiol adducts to predict the likelihood of exchange. nih.gov |

Structure-Activity Relationship (SAR) Modeling for Optimized Research Design

Structure-Activity Relationship (SAR) modeling combines computational data on structure and reactivity to predict the biological activity of a molecule. For a linker like N-Mal-N-bis(PEG4-amine), SAR studies aim to correlate its structural features (e.g., linker length, branching, flexibility) with the performance of the final bioconjugate. nih.gov

By computationally screening a virtual library of linkers with varying PEG chain lengths (e.g., PEG2, PEG6, PEG8) or different reactive groups, researchers can identify candidates with optimal properties before committing to costly and time-consuming synthesis. acs.org For example, SAR modeling can predict how the length of the PEG arms in the N-Mal-N-bis(PEG4-amine) scaffold affects the binding affinity of a drug-antibody conjugate to its target receptor. nih.govresearchgate.net Longer or shorter linkers might alter the spatial orientation of the drug, either enhancing or diminishing its activity. The covalent attachment of PEG can also mask the positive charge on a nanoparticle, inhibiting aggregation. researchgate.net

These predictive models are built by identifying key molecular descriptors—such as hydrodynamic radius, dipole moment, solvent-accessible surface area, and reaction energy barriers—and correlating them with experimentally observed activity. This integrated computational-experimental approach accelerates the development of more effective and stable PEGylated therapeutics and diagnostics. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives for Multifunctional Pegylated Maleimide Amine Linkers

Novel and Sustainable Synthetic Methodologies for Enhanced Scalability

The synthesis of multifunctional PEG linkers like N-Mal-N-bis(PEG4-amine) TFA salt is a critical aspect that directly impacts their accessibility and application. rsc.org Current research is focused on developing novel and sustainable synthetic methodologies that not only provide high yields and purity but are also scalable for potential commercial applications.

A key strategy in the synthesis of such branched, trifunctional linkers involves a convergent synthesis pathway. rsc.org This can be achieved through the reductive coupling of a primary azide (B81097) with bifunctional PEG-azide precursors, resulting in a symmetrical dialkylamine with two identical functional end groups and a central nitrogen atom. rsc.org This approach is attractive for biomedical applications as it introduces minimal structural changes to the native PEG backbone. rsc.org The mechanism of this process often involves the formation of nitrile and imine intermediates that subsequently react with the reduced free amine. rsc.org

For the specific synthesis of a molecule like this compound, a plausible synthetic route would involve the initial synthesis of a branched PEG structure with two amine functionalities and a precursor for the maleimide (B117702) group. The PEG chains enhance the solubility and biocompatibility of the final conjugate. axispharm.com The synthesis of heterobifunctional PEGs can be achieved by modifying the terminal hydroxyl groups of linear PEG. mdpi.com One common method involves the monotosylation of a linear PEG, followed by the conversion of the tosyl group into various functional groups. mdpi.com

The development of chemo-enzymatic processes also presents a sustainable and highly selective alternative for the synthesis of multifunctional PEG carriers. nih.gov For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze reactions such as transesterification and Michael additions with high selectivity and yield, avoiding the need for transition metal catalysts. nih.gov Such modular, enzyme-catalyzed approaches could be adapted for the scalable production of this compound.

Future directions in the synthesis of these linkers will likely focus on green chemistry principles, aiming to reduce the use of hazardous reagents and solvents, and to develop more efficient, atom-economical reactions. The ability to produce these linkers on a larger scale will be crucial for their translation from academic research to clinical and industrial applications. nih.gov

Table 1: Comparison of Synthetic Methodologies for Multifunctional PEG Linkers

| Methodology | Advantages | Disadvantages | Scalability Potential |

|---|---|---|---|

| Convergent Chemical Synthesis | High yield, well-defined structure | May involve multiple steps and require purification | Good |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions, sustainable | Enzyme cost and stability can be a factor | Moderate to Good |

| Modification of Linear PEGs | Utilizes readily available starting materials | Can be challenging to achieve high purity for multifunctional products | Good |

Expanding the Orthogonal Reactivity Palette for Complex Bioconjugates

The true power of a trifunctional linker like this compound lies in its ability to participate in multiple, independent (orthogonal) conjugation reactions. This allows for the precise assembly of complex bioconjugates with distinct functionalities. The maleimide group readily reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction, while the two primary amine groups can react with a variety of electrophiles, such as activated esters (e.g., NHS esters), isothiocyanates, or aldehydes. cd-bioparticles.netscbt.com

The presence of three reactive sites on a single linker enables the creation of intricate molecular constructs. scbt.com For example, one could envision a scenario where the maleimide group is used to attach the linker to a protein containing a free cysteine residue. The two amine groups could then be used to conjugate two different molecules, such as a targeting ligand (e.g., a small molecule or peptide) and a therapeutic agent or an imaging probe. nih.gov This would result in a highly specific, dual-functional bioconjugate.

The concept of "click chemistry" has revolutionized bioconjugation, and the functional groups on this linker are well-suited for such reactions. While the maleimide-thiol reaction is a classic example of a click-like reaction, the amine groups can be modified to introduce other click-compatible functionalities, such as azides or alkynes. nih.gov This would further expand the orthogonal reactivity of the linker, allowing for sequential or one-pot multi-component reactions. rsc.org

A significant area of research is the development of linkers that allow for simultaneous stabilization and dual functionalization. nih.govrsc.org For instance, using dibromomaleimides, a thiol can be added first, followed by an amine which serves to deactivate the maleimide, preventing further reactions and creating a stable conjugate with an additional point for functionalization. nih.govrsc.org This strategy could be adapted to create even more complex and stable bioconjugates using the this compound as a scaffold.

Future research will likely focus on developing new protection/deprotection strategies for the amine groups to allow for even more controlled and sequential conjugations. This will enable the construction of highly defined, multi-component systems for applications in targeted drug delivery, diagnostics, and fundamental biological studies.

Integration into High-Throughput Screening Platforms for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of compounds. nih.govnih.gov The integration of multifunctional linkers like this compound into HTS platforms opens up new possibilities for identifying and optimizing novel therapeutic and diagnostic agents.

One potential application is in the development of fragment-based drug discovery (FBDD) platforms. nih.gov In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create a more potent lead compound. nih.gov A trifunctional linker could serve as a scaffold to systematically combine different fragments, allowing for the rapid screening of a combinatorial library of potential drug candidates. The maleimide could anchor the linker to a surface or a larger molecule, while the two amines could be used to attach different fragments.

Another application is in the creation of combinatorial libraries of bioconjugates for screening. By reacting the this compound with a library of different molecules at its amine termini (e.g., different peptides or small molecules), a diverse library of bifunctional molecules can be generated. These libraries can then be screened for a desired biological activity, such as binding to a specific receptor or inhibiting an enzyme.

The development of designer PEG linkers that are cleavable under specific conditions can also facilitate HTS. nih.gov By incorporating a cleavable moiety into the linker, the different components of a conjugate can be released and analyzed independently, simplifying the characterization of hits from a screen. nih.gov While this compound itself is not inherently cleavable, future iterations could incorporate such features to enhance its utility in HTS.

The success of integrating these linkers into HTS platforms will depend on the development of robust and automated conjugation and purification methods. The ability to perform these reactions in a multi-well plate format will be essential for achieving the throughput required for large-scale screening campaigns.

Development of Advanced Analytical Tools for Complex Conjugate Characterization

The increasing complexity of bioconjugates constructed with multifunctional linkers necessitates the development of advanced analytical tools for their thorough characterization. The inherent heterogeneity of PEGylated molecules, combined with the multiple conjugation sites, presents significant analytical challenges. nih.gov

Mass spectrometry (MS) is a powerful tool for the characterization of PEGylated proteins and their conjugates. thermofisher.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can provide information on the molecular weight of the conjugate, and thus the number of attached PEG linkers and other molecules. nih.govthermofisher.com However, the polydispersity of PEG and the presence of multiple charge states can complicate the interpretation of mass spectra. sciex.com To address this, methods involving charge-reduction in the gas phase have been developed. nih.gov

Liquid chromatography (LC) is another essential technique for the analysis of these complex mixtures. nih.gov Size-exclusion chromatography (SEC) can be used to separate conjugates based on their size, while reversed-phase high-performance liquid chromatography (RP-HPLC) can separate based on hydrophobicity. chromatographyonline.com The coupling of LC with MS (LC-MS) provides a powerful two-dimensional separation and detection method that can resolve and identify the various components of a complex conjugate mixture. nih.gov For multi-arm PEG conjugates, specialized HPLC methods using charged surface hybrid (CSH) stationary phases have been developed to improve selectivity and sensitivity. nih.gov

Two-dimensional liquid chromatography (2D-LC) coupled with charge-reduction mass spectrometry (CRMS) has emerged as a powerful strategy for the comprehensive characterization of high molecular weight, multi-arm functionalized PEG-maleimides and their conjugates. nih.gov This approach allows for the sensitive detection and identification of a wide range of process-related impurities and reaction intermediates. nih.gov

Future advancements in this area will likely involve the development of novel stationary phases for LC that offer improved resolution of complex bioconjugates, as well as advancements in MS instrumentation and data analysis software to better handle the complexity of the data generated from these molecules. enovatia.com

Table 2: Key Analytical Techniques for Characterizing Multifunctional PEG Conjugates

| Analytical Technique | Information Provided | Challenges |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, number of conjugated moieties | Polydispersity of PEG, multiple charge states |

| Liquid Chromatography (LC) | Separation of conjugates, purity assessment | Resolution of complex mixtures |

| LC-MS | Separation and identification of components | Data complexity, requires specialized software |

| 2D-LC-CRMS | Comprehensive characterization of impurities and intermediates | Technically demanding, requires specialized instrumentation |

Unexplored Applications in Interdisciplinary Scientific Domains

The unique properties of multifunctional linkers like this compound open up a wide range of potential applications beyond traditional bioconjugation, extending into various interdisciplinary scientific domains.

In materials science, these linkers could be used to create novel hydrogels with precisely controlled properties. scbt.com The maleimide group could be used to crosslink with thiol-containing polymers, while the amine groups could be functionalized with bioactive molecules to promote cell adhesion, proliferation, or differentiation. scbt.com This would allow for the creation of "smart" biomaterials that can respond to specific biological cues.

In the field of nanotechnology, these linkers could be used to functionalize the surface of nanoparticles for targeted drug delivery or imaging. The maleimide could attach the linker to the nanoparticle surface, while the two amines could be used to attach targeting ligands and therapeutic agents. The PEG component would improve the biocompatibility and circulation time of the nanoparticles. axispharm.com

Another potential application is in the development of biosensors. scbt.com The linker could be used to immobilize a capture molecule (e.g., an antibody or aptamer) onto a sensor surface via the maleimide group. The amine groups could then be used to attach signaling molecules, such as enzymes or fluorophores, to amplify the detection signal.

Furthermore, the ability to create well-defined, multi-component molecular architectures could be valuable in the field of synthetic biology for the construction of artificial cellular systems or for studying complex biological processes in a controlled manner.

The exploration of these and other novel applications will require a collaborative effort between chemists, biologists, materials scientists, and engineers. The versatility of the this compound and similar multifunctional linkers makes them a powerful tool for innovation at the interface of these different disciplines.

Q & A

Q. What strategies address batch-to-batch variability in PEG4 chain length during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.